molecular formula C8H16O4Pd B15346043 Palladium(II) isobutyrate

Palladium(II) isobutyrate

Cat. No.: B15346043
M. Wt: 282.63 g/mol
InChI Key: XCVAKIIRUUWTMV-UHFFFAOYSA-N
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Description

Palladium(II) isobutyrate is a chemical compound consisting of palladium in its +2 oxidation state bonded to isobutyrate anions. This compound is part of the broader family of palladium-based catalysts, which are widely used in organic synthesis and industrial applications due to their unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Direct Reaction: this compound can be synthesized by reacting palladium(II) chloride with isobutyric acid in an aqueous solution. The reaction typically requires heating to facilitate the formation of the desired product.

  • Precipitation Method: Another method involves the precipitation of this compound from a solution containing palladium(II) ions and isobutyrate ions. This method often uses a solvent to aid in the crystallization process.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with optimized conditions to ensure high yield and purity. Continuous flow reactors and large-scale crystallization techniques are employed to meet industrial demands.

Types of Reactions:

  • Oxidation Reactions: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

  • Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of alkenes to alkanes.

  • Substitution Reactions: this compound is known for its role in cross-coupling reactions, where it helps in the substitution of halides with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

  • Reduction: Hydrogen gas is typically used as the reducing agent.

  • Substitution: Various halides and organometallic reagents are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, and carboxylic acids.

  • Reduction: Alkanes and other reduced organic compounds.

  • Substitution: Coupled products, such as biaryls and biarylamines.

Scientific Research Applications

Palladium(II) isobutyrate has a wide range of applications in scientific research:

  • Organic Synthesis: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

  • Medicine: Research is ongoing to explore its potential use in drug synthesis and as a component in pharmaceutical formulations.

  • Biology: It is used in biochemical studies to understand enzyme mechanisms and to develop bio-catalysts.

  • Industry: Its catalytic properties are harnessed in the production of fine chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which palladium(II) isobutyrate exerts its effects involves its ability to coordinate to various substrates and facilitate the transfer of electrons or groups. The molecular targets and pathways involved include the activation of substrates through coordination to the palladium center, followed by the formation and cleavage of bonds.

Comparison with Similar Compounds

  • Palladium(II) Acetate: Similar in reactivity but differs in the ligand attached to palladium.

  • Palladium(II) Chloride: Another common palladium compound used in various reactions.

  • Palladium(II) Bromide: Similar to palladium(II) chloride but with bromide ions instead.

Uniqueness: Palladium(II) isobutyrate is unique due to its specific ligand, isobutyrate, which imparts distinct reactivity and selectivity compared to other palladium compounds. This makes it particularly useful in certain types of organic reactions where other palladium catalysts may not be as effective.

Properties

Molecular Formula

C8H16O4Pd

Molecular Weight

282.63 g/mol

IUPAC Name

2-methylpropanoic acid;palladium

InChI

InChI=1S/2C4H8O2.Pd/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);

InChI Key

XCVAKIIRUUWTMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)O.CC(C)C(=O)O.[Pd]

Origin of Product

United States

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